

Mass spectrometry (MS) analysis of 6-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B1343797

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry Analysis of **6-Bromo-4-chloro-3-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

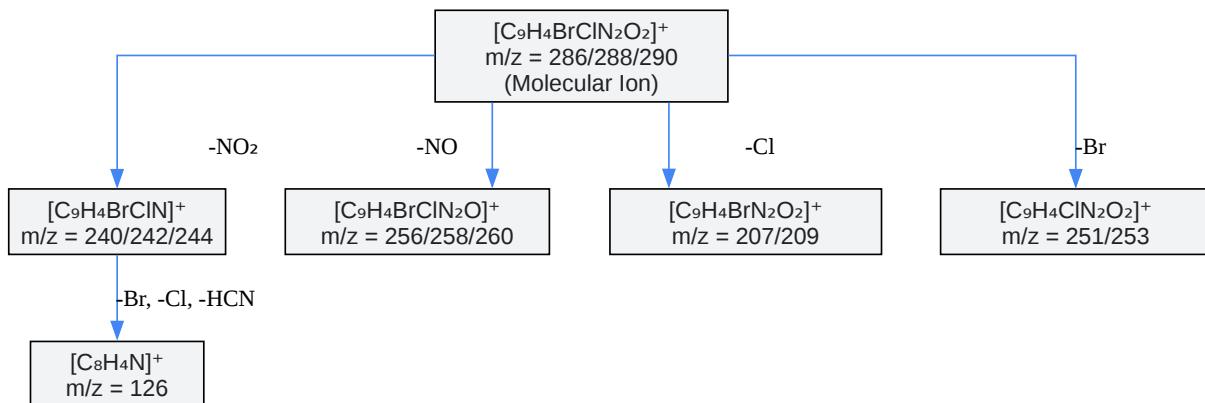
This technical guide provides a detailed overview of the anticipated mass spectrometry (MS) analysis of **6-Bromo-4-chloro-3-nitroquinoline**. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical yet chemically sound fragmentation pathway based on established principles of mass spectrometry and the known behavior of related halogenated and nitrated aromatic compounds. The guide includes predicted quantitative data, a comprehensive experimental protocol for analysis, and detailed visualizations to aid in the structural elucidation and characterization of this molecule.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of **6-Bromo-4-chloro-3-nitroquinoline** is expected to be characterized by a distinct molecular ion peak cluster due to the isotopic abundances of bromine and chlorine. The fragmentation pattern will likely be governed by the lability of the nitro and halogen substituents, leading to a series of characteristic product ions.

Table 1: Physicochemical Properties of **6-Bromo-4-chloro-3-nitroquinoline**

Property	Value
Molecular Formula	C ₉ H ₄ BrClN ₂ O ₂
Monoisotopic Mass	285.9144 g/mol
Average Mass	287.50 g/mol


Table 2: Predicted Key Ions in the Mass Spectrum of **6-Bromo-4-chloro-3-nitroquinoline**

m/z (Proposed)	Ion Formula	Description of Loss
286/288/290	[C ₉ H ₄ BrClN ₂ O ₂] ⁺	Molecular Ion (M) ⁺
240/242/244	[C ₉ H ₄ BrClN] ⁺	Loss of NO ₂
256/258/260	[C ₉ H ₄ BrClN ₂ O] ⁺	Loss of NO
207/209	[C ₉ H ₄ BrN ₂ O ₂] ⁺	Loss of Cl
251/253	[C ₉ H ₄ ClN ₂ O ₂] ⁺	Loss of Br
126	[C ₈ H ₄ N] ⁺	Further fragmentation

Note: The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens.

Theoretical Fragmentation Pathway

The fragmentation of **6-Bromo-4-chloro-3-nitroquinoline** under electron ionization (EI) is predicted to initiate with the loss of the nitro group, which is a common fragmentation pathway for aromatic nitro compounds. Subsequent losses of the halogen atoms or other small neutral molecules would lead to the formation of various fragment ions.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Mass spectrometry (MS) analysis of 6-Bromo-4-chloro-3-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343797#mass-spectrometry-ms-analysis-of-6-bromo-4-chloro-3-nitroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com